2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide
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Overview
Description
The compound “2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide” is a derivative of 1,2,4-triazole . It is a complex organic compound that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a substituted benzylidenamino compound with a substituted phenoxymethyl compound . The reaction is typically carried out in the presence of a catalytic amount of pyridine .Molecular Structure Analysis
The molecular structure of “2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide” is complex due to the presence of multiple functional groups. The compound contains a triazole ring, a thioether group, and a pyridine ring .Chemical Reactions Analysis
The compound “2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide” can undergo various chemical reactions. For instance, it can react with chloroacetic acid in the presence of a catalytic amount of pyridine to form derivatives .Scientific Research Applications
Organic Synthesis
Compounds with a 1,2,4-triazole moiety, such as the one , are often used in organic synthesis . They can be synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
Biomedical Applications
1,2,4-triazoles are an important class of compounds due to their numerous biomedical applications . They have been reported to have antibacterial , antifungal , anticancer , antioxidant activity, and anticonvulsant effects .
Antimicrobial Activity
Some 1,2,4-triazole derivatives have shown promising activity against bacteria and yeast-like fungi . This makes them potential candidates for the development of new antimicrobial agents.
Anticancer Activity
1,2,4-triazole derivatives have been reported to have anticancer properties . This suggests that they could be used in the development of new anticancer drugs.
Antihypertensive Activity
Some 1,2,4-triazole derivatives have been reported to have antihypertensive effects . This means they could potentially be used in the treatment of high blood pressure.
Antiviral Activity
1,2,4-triazole derivatives have also been reported to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Propellants and Explosives
Due to their high nitrogen content, 1,2,4-triazole derivatives have found applications as propellants and explosives .
Pyrotechnics
The high nitrogen content of 1,2,4-triazole derivatives also makes them useful in pyrotechnics .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a wide range of biological activities . They are known to interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
It is known that the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond, is a common reaction mechanism for similar compounds .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to various downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal activities .
properties
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-13(17-12-8-4-5-9-16-12)10-22-15-18-14(19-20-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRXQMGVOXNBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide |
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